(S)-N-((R)-2-ethoxy-5-oxo-2,5-dihydrofuran-3-yl)pyrrolidine-2-carboxamide
Overview
Description
“(S)-N-(®-2-ethoxy-5-oxo-2,5-dihydrofuran-3-yl)pyrrolidine-2-carboxamide” is a chemical compound. It’s a derivative of pyrrolidine-2-carboxamide . Pyrrolidine-2-carboxamide is a proline derivative .
Synthesis Analysis
The synthesis of pyrrolidine-2-carboxamide derivatives has been discussed in various studies. Methods range from classical amide bond forming processes to non-traditional bond formation including the de novo synthesis of the pyrrole itself .Molecular Structure Analysis
The molecular structure of pyrrolidine-2-carboxamide derivatives is based on data in ECHA’s databases .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine-2-carboxamide derivatives have been discussed in various studies. These include the incorporation of the signature pyrrolidine carboxamide moiety in the total syntheses of pyrrole–imidazole alkaloids .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-2-carboxamide derivatives are documented in ECHA’s databases .Scientific Research Applications
Crystal Structure and Conformation Analysis
The crystal structure and molecular conformation of compounds related to (S)-N-((R)-2-ethoxy-5-oxo-2,5-dihydrofuran-3-yl)pyrrolidine-2-carboxamide have been extensively studied. For instance, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has been analyzed using X-ray analysis and AM1 molecular orbital methods, revealing details about its structure and bonding patterns. This compound, showing potential as an antineoplastic agent, crystallizes in the monoclinic space group with specific cell dimensions and exhibits intermolecular hydrogen bonds forming one-dimensional chains (Banerjee et al., 2002).
Synthesis of Novel Heterocyclic Compounds
Efforts have been made to synthesize novel compounds using derivatives related to (S)-N-((R)-2-ethoxy-5-oxo-2,5-dihydrofuran-3-yl)pyrrolidine-2-carboxamide. For example, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems has been reported. These compounds are derived from 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, showcasing the compound's versatility in creating complex heterocyclic structures (Bakhite et al., 2005).
Enantioselective Biotransformations
Enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides, closely related to the compound , have been reported. This process, catalyzed by amidase from Rhodococcus erythropolis AJ270, has been utilized in organic synthesis, demonstrating high yields and excellent enantioselectivity. The applications extend to the scalable preparation of related carboxylic acids and conversions to aza-nucleoside analogues and druglike compounds (Chen et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-N-[(2R)-2-ethoxy-5-oxo-2H-furan-3-yl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-2-16-11-8(6-9(14)17-11)13-10(15)7-4-3-5-12-7/h6-7,11-12H,2-5H2,1H3,(H,13,15)/t7-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHXMGUQAPFZOS-WRWORJQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(=CC(=O)O1)NC(=O)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1C(=CC(=O)O1)NC(=O)[C@@H]2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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